molecular formula C22H21F3N6O2 B606531 CC-90003 CAS No. 1621999-82-3

CC-90003

Cat. No. B606531
M. Wt: 458.4452
InChI Key: ILUKRINUNLAVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-90003 is a potent extracellular signal-regulated kinases (ERK1/2) inhibitor . It inhibits ERK activity and prevents the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation, and survival .


Molecular Structure Analysis

The molecular formula of CC-90003 is C22H21F3N6O2 . Its molecular weight is 458.44 . The chemical name is N-(2-((2-((2-methoxy-5-methylpyridin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-5-methylphenyl)acrylamide .


Chemical Reactions Analysis

While specific chemical reactions involving CC-90003 are not detailed in the available literature, it’s known that CC-90003 inhibits the kinase activities of ERK1 and ERK2 . This inhibition prevents the activation of ERK-mediated signal transduction pathways, resulting in the inhibition of ERK-dependent tumor cell proliferation and survival .


Physical And Chemical Properties Analysis

CC-90003 is a solid substance . It is soluble in DMSO to >100 mM . The compound is shipped at 4°C and should be stored at -20°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research , specifically focusing on KRAS-Mutant Cancer Models .

Summary of the Application

CC-90003 is a covalent ERK1/2 inhibitor that has been shown to be active in preclinical models of KRAS-mutant tumors . It has been used to understand the mechanism of resistance in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer .

Methods of Application

The study used a unique occupancy assay to understand the mechanism of resistance in a KRAS-mutant PDX model of colorectal cancer . The combination of CC-90003 with docetaxel achieved full tumor regression and prevented tumor regrowth after cessation of treatment in a PDX model of lung cancer .

Results or Outcomes

The study found that CC-90003 may act on the transcriptional program of stemness within the treated tumor, and that regrowth following treatment discontinuation is associated with outgrowth of a clone within the cell population that is able to overcome CC-90003–induced changes in stemness .

Application in Relapsed/Refractory Solid Tumors

Specific Scientific Field

This application falls under the field of Clinical Oncology , specifically focusing on Relapsed/Refractory Solid Tumors .

Summary of the Application

CC-90003 was tested in a first-in-man, open-label study in subjects with locally-advanced or widespread cancers to determine if it can be adequately tolerated with minimal side effects .

Methods of Application

The study was conducted in two parts: Dose Escalation (Part 1) and Cohort Expansion (Part 2). Subjects received escalating doses of oral CC-90003 on a 21/28 day cycle .

Results or Outcomes

The study was terminated and the results are not publicly available .

Safety And Hazards

CC-90003 was studied in a first-in-man, open-label study in subjects with locally-advanced or widespread cancers to determine if it can be adequately tolerated with minimal side effects . Subjects may continue CC-90003 until progression of their underlying malignancy, the occurrence of intolerable toxicity, or physician/subject decision to discontinue CC-90003 .

Future Directions

CC-90003 has shown preclinical efficacy in models of KRAS-mutant tumors, which present a therapeutic challenge for currently available therapies . A unique occupancy assay was used to understand the mechanism of resistance in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer . Finally, the combination of CC-90003 with docetaxel achieved full tumor regression and prevented tumor regrowth after cessation of treatment in a PDX model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .

properties

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90331177

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